molecular formula C21H21N5O4 B10980426 N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B10980426
M. Wt: 407.4 g/mol
InChI Key: PRPYFWXIDXZCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound that features both benzimidazole and imidazolidine moieties. Benzimidazole is a well-known pharmacophore with diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The presence of the imidazolidine ring further enhances its potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its equivalents . The imidazolidine ring can be synthesized by reacting appropriate aldehydes with thiosemicarbazide under reflux conditions .

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent choice. The use of catalysts and continuous flow reactors can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring yields N-oxides, while reduction of the imidazolidine ring produces dihydro derivatives .

Scientific Research Applications

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function and leading to cell death in microbial and cancer cells . The imidazolidine ring may enhance the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C21H21N5O4/c1-12(19-23-15-5-3-4-6-16(15)24-19)22-18(27)11-17-20(28)26(21(29)25-17)13-7-9-14(30-2)10-8-13/h3-10,12,17H,11H2,1-2H3,(H,22,27)(H,23,24)(H,25,29)

InChI Key

PRPYFWXIDXZCAV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)CC3C(=O)N(C(=O)N3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.